molecular formula C6H10N2O3 B14597115 Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate CAS No. 61076-69-5

Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate

Cat. No.: B14597115
CAS No.: 61076-69-5
M. Wt: 158.16 g/mol
InChI Key: LLDACHNUYFCTDD-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-2-oxoimidazolidine-1-carboxylate typically involves the esterification of 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone with methanol. This reaction is optimized by controlling the reaction temperature and time to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve advanced techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of pharmaceuticals, it may act as an intermediate that facilitates the formation of the final active compound. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate is unique due to its specific functional groups and the versatility it offers in various chemical reactions and applications. Its ability to act as an intermediate in the synthesis of a wide range of compounds makes it particularly valuable in both research and industrial settings.

Properties

CAS No.

61076-69-5

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

methyl 3-methyl-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-7-3-4-8(5(7)9)6(10)11-2/h3-4H2,1-2H3

InChI Key

LLDACHNUYFCTDD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=O)C(=O)OC

Origin of Product

United States

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